molecular formula C17H18N4O3 B11687082 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B11687082
M. Wt: 326.35 g/mol
InChI Key: CZYWRWCXJAQSFK-LDADJPATSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(4-nitrophenyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide stands out due to its specific combination of functional groups, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C17H18N4O3/c1-20(2)15-7-5-14(6-8-15)12-18-19-17(22)11-13-3-9-16(10-4-13)21(23)24/h3-10,12H,11H2,1-2H3,(H,19,22)/b18-12+

InChI Key

CZYWRWCXJAQSFK-LDADJPATSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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